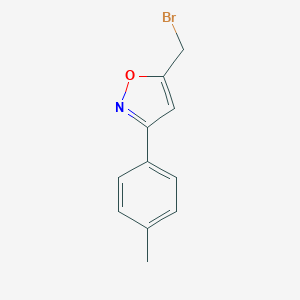

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRJQQSZPBCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440814 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129135-66-6 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

An In-Depth Technical Guide to the

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The 3,5-disubstituted isoxazole framework, in particular, serves as a versatile template for drug discovery. The introduction of a bromomethyl group at the 5-position, as in the title compound, provides a crucial electrophilic handle for further molecular elaboration, enabling the synthesis of diverse compound libraries through nucleophilic substitution reactions.

This guide provides a comprehensive, field-proven methodology for the synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole, structured for researchers and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence. The first step involves the construction of the isoxazole core to form the key intermediate, (3-(4-methylphenyl)-1,2-oxazol-5-yl)methanol. The second step is a selective free-radical bromination of the hydroxymethyl group's precursor methyl group to yield the final product.

Figure 1: High-level workflow for the two-step synthesis of the title compound. Note: The direct precursor for bromination is the 5-methyl derivative, which is conceptually related to the synthesized 5-hydroxymethyl intermediate.

Part 1: Synthesis of the Precursor, (3-(4-methylphenyl)-1,2-oxazol-5-yl)methanol

Principle and Rationale:

The core of this synthesis is the [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocycles.[5][6] We begin with 4-methylbenzaldehyde, an inexpensive and readily available starting material. This is first converted to 4-methylbenzaldoxime. The oxime is then oxidized in situ using sodium hypochlorite to generate a highly reactive nitrile oxide intermediate. This dipole immediately undergoes a cycloaddition reaction with an appropriate dipolarophile. In this established procedure, the dipolarophile is propargyl alcohol, which directly installs the required hydroxymethyl group at the 5-position of the newly formed isoxazole ring.[2][4] Pyridine is used as a mild base and solvent in the oxime formation step.[2]

Detailed Experimental Protocol:

-

Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 eq) in pyridine (3-4 mL per gram of aldehyde). To this solution, add hydroxylamine hydrochloride (1.1 eq) portion-wise. Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cycloaddition: Once the aldehyde is consumed, add propargyl alcohol (1.2 eq) to the reaction mixture. Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% solution, 2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (3-(4-methylphenyl)-1,2-oxazol-5-yl)methanol as a solid.[2]

Part 2:

Principle and Rationale:

The conversion of the methyl group (conceptually, as the direct precursor) to a bromomethyl group is achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) serves as an excellent source of bromine radicals (Br•) under thermal or photochemical initiation.[7][8][9] We use 2,2'-Azobis(isobutyronitrile) (AIBN) as a thermal initiator. Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from NBS to start the chain reaction.

The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize competing ionic side reactions. The selectivity for the methyl group attached to the isoxazole ring is high due to the stability of the resulting radical intermediate, which is analogous to a benzylic radical.

Figure 2: Simplified mechanism of the NBS/AIBN-mediated radical bromination.

Detailed Experimental Protocol:

Note: This protocol is adapted from a similar, well-established procedure for the bromination of a methyl group on an isoxazole ring.[10]

-

Reaction Setup: To a solution of 5-methyl-3-(4-methylphenyl)-1,2-oxazole (1.0 eq) in carbon tetrachloride (CCl₄, ~15-20 mL per gram of substrate), add N-Bromosuccinimide (NBS, 1.3 eq) and AIBN (0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction is typically complete within 4-12 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, filter the mixture to remove the succinimide byproduct. Pour the filtrate into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities, followed by a water wash.[10]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]

-

Purification: The resulting crude oil or solid is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the final product, this compound.[10]

Quantitative Data Summary

| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temp. | Time | Yield (Typical) |

| 1 | 4-Methylbenzaldehyde | 1.0 | Hydroxylamine HCl | 1.1 | Pyridine | RT | 2-3 h | - |

| 4-Methylbenzaldoxime | 1.0 | Propargyl Alcohol | 1.2 | Pyridine | 0°C -> RT | 12-16 h | 70-85% | |

| NaOCl | 2.0 | |||||||

| 2 | 5-Methyl-3-(p-tolyl)isoxazole | 1.0 | NBS | 1.3 | CCl₄ | Reflux | 4-12 h | 50-65%[10] |

| AIBN | 0.1 |

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

AIBN: Thermally unstable. Do not heat without solvent. Decomposes to release nitrogen gas, which can cause pressure buildup in a closed system.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Sodium Hypochlorite: A strong oxidizing agent. Avoid contact with acidic solutions, which can release toxic chlorine gas.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound, a valuable intermediate for pharmaceutical research and development. The methodology relies on a classical [3+2] cycloaddition for the formation of the isoxazole core, followed by a selective radical bromination. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this protocol for the synthesis of related analogues.

References

- Ghorbani-Vaghei, R., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.

- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.

- Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.

-

ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]

- Google Patents. (2000). Method for preparing 5-substituted oxazoles.

- Srinivasan, B., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1575.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

- Wang, C., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568.

- Google Patents. (2013). Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.

- Kim, S. H., et al. (2022). Synthesis of 3, 4-Diaryl-5-aryloxymethyl Isoxazole Derivatives. Journal of the Korean Chemical Society, 66(4), 263-268.

- Al-Harrasi, A., et al. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2023(2), M1639.

- Journal of Organic and Pharmaceutical Chemistry. (2023).

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

- MDPI. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Yurttaş, L., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(20), 127427.

- Royal Society of Chemistry. (2021).

- National Institutes of Health. (2019). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]

-

Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]

-

YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

- National Institutes of Health. (2021). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}.

-

Chemexper. (n.d.). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into the synthesis, structural characterization, reactivity, and potential applications of this versatile compound, grounding its claims in established scientific literature.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a privileged five-membered heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1] Its prevalence in medicinal chemistry stems from its unique electronic properties, metabolic stability, and its capacity for diverse non-covalent interactions, particularly hydrogen bonding.[1] The isoxazole moiety is a key structural component in drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The subject of this guide, this compound (CAS No. 129135-66-6), is of particular interest due to the presence of a reactive bromomethyl group at the 5-position.[3] This functional group acts as a potent electrophile, making the molecule an ideal intermediate for introducing the 3-(p-tolyl)isoxazole scaffold into more complex molecular architectures through nucleophilic substitution reactions. This guide will elucidate the synthesis of this compound, detail its physicochemical properties, and explore its potential as a strategic starting material in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the isoxazole ring to form the alcohol precursor, (3-para-tolyl-isoxazol-5-yl)methanol, followed by the bromination of the primary alcohol.

Step 1: Synthesis of the Precursor, (3-para-tolyl-isoxazol-5-yl)methanol

A robust method for the synthesis of the isoxazole core involves a [3+2] cycloaddition reaction. This approach begins with the conversion of 4-methylbenzaldehyde to its corresponding aldoxime, which is then oxidized in situ to a nitrile oxide. The nitrile oxide subsequently undergoes a cycloaddition with an appropriate alkyne, in this case, propargyl alcohol, to yield the desired 5-hydroxymethyl-substituted isoxazole.[1]

Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol [1]

-

Oxime Formation: To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride. Reflux the mixture for several hours until the starting aldehyde is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-methylbenzaldoxime.

-

[3+2] Cycloaddition: The 4-methylbenzaldoxime is dissolved in a suitable solvent such as dichloromethane. Propargyl alcohol is added to this solution. An oxidizing agent, such as sodium hypochlorite, is added dropwise to the stirred solution. This generates the nitrile oxide in situ, which then reacts with the propargyl alcohol in a cycloaddition reaction. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure (3-para-tolyl-isoxazol-5-yl)methanol.

Sources

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole chemical properties

An In-depth Technical Guide to 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole: A Versatile Intermediate in Synthetic and Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound of significant interest in the field of organic synthesis and drug discovery. Its molecular architecture, featuring a reactive bromomethyl group appended to a stable 3-(p-tolyl)isoxazole core, renders it a valuable building block for the construction of more complex molecular entities. The isoxazole moiety itself is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties, synthetic pathways, reactivity, and potential applications of this compound, with the goal of equipping researchers and drug development professionals with the critical knowledge required for its effective utilization.

Core Chemical Properties and Structural Elucidation

The unique chemical and physical properties of this compound are dictated by the interplay of its constituent functional groups: the aromatic p-tolyl substituent, the heterocyclic isoxazole ring, and the reactive bromomethyl group.

Physicochemical Data

While specific experimental data for this compound is not extensively documented in publicly available literature, its core properties can be calculated or inferred from closely related analogues.

| Property | Value/Expected Characteristics | Source |

| Molecular Formula | C₁₁H₁₀BrNO | Calculated |

| Molecular Weight | 252.11 g/mol | Calculated |

| CAS Number | Not explicitly found in search results. | |

| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from analogues[4] |

| Melting Point | Data not available. Likely a moderate to high melting solid. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[5] | Inferred from analogues[5] |

| Stability | The isoxazole ring is generally thermally stable.[6] The compound should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation of the bromomethyl group.[5] | Inferred from analogues[5][6] |

Spectroscopic Signature (Predicted)

A definitive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following are the anticipated spectral characteristics:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet in the region of δ 4.5-4.8 ppm corresponding to the two protons of the bromomethyl group (-CH₂Br).

-

A singlet around δ 6.5-6.8 ppm for the proton on the isoxazole ring (C4-H).

-

A pair of doublets in the aromatic region (δ 7.2-7.8 ppm) characteristic of a para-substituted benzene ring, integrating to two protons each.

-

A singlet around δ 2.4 ppm corresponding to the three protons of the methyl group (-CH₃) on the tolyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the bromomethyl carbon (-CH₂Br) in the range of δ 25-35 ppm.

-

Signals for the isoxazole ring carbons, with C3 and C5 appearing at lower field (δ ~160-170 ppm) and C4 at a higher field (δ ~100-110 ppm).

-

Aromatic carbon signals between δ 125-140 ppm.

-

A signal for the methyl carbon (-CH₃) around δ 21 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Characteristic C-H stretching vibrations in the aromatic and aliphatic regions (2900-3100 cm⁻¹).

-

C=N and C=C stretching vibrations from the isoxazole and phenyl rings (1500-1650 cm⁻¹).

-

A strong C-O stretching band from the isoxazole ring.

-

A C-Br stretching vibration, typically observed in the fingerprint region (500-600 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The molecular ion peak [M]⁺ would be expected at m/z 251 and the [M+2]⁺ peak at m/z 253.

-

Synthesis and Manufacturing

The construction of the 3,5-disubstituted isoxazole ring system is most effectively achieved through a [3+2] cycloaddition reaction, a powerful and versatile method in heterocyclic chemistry.[7][8]

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis of this compound can be efficiently accomplished via the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with propargyl bromide.[7]

Causality of Experimental Choices:

-

Precursor Selection: 4-methylbenzaldehyde is a readily available starting material. Its conversion to the corresponding aldoxime is a standard and high-yielding reaction.

-

Nitrile Oxide Generation: The in-situ generation of the nitrile oxide from the α-chloro aldoxime using a mild base like triethylamine or sodium carbonate minimizes its dimerization or decomposition, thereby maximizing the yield of the desired cycloaddition product.

-

Dipolarophile: Propargyl bromide serves as the three-carbon component and conveniently installs the required bromomethyl group at the 5-position of the resulting isoxazole ring.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-methylbenzaldehyde oxime

-

Dissolve 4-methylbenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the mixture into cold water and collect the precipitated oxime by filtration. Wash with water and dry.

Step 2: Synthesis of 4-methylbenzenecarbohydroximoyl chloride

-

Dissolve the 4-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The resulting solution containing the hydroximoyl chloride is typically used directly in the next step.

Step 3: [3+2] Cycloaddition to form this compound

-

To the solution of the in-situ generated 4-methylbenzenecarbohydroximoyl chloride, add propargyl bromide (1.2 eq).

-

Add a base, such as triethylamine (1.5 eq) or sodium carbonate, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.[7]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems primarily from the high reactivity of the bromomethyl group, which acts as an excellent electrophile.

Nucleophilic Substitution Reactions

The C-Br bond in the bromomethyl group is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 3-(p-tolyl)isoxazol-5-ylmethyl moiety into various molecular scaffolds.[5][9]

Key Transformations:

-

Ether Formation: Reaction with alcohols or phenols in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ethers.

-

Ester Formation: Reaction with carboxylate salts provides esters.

-

Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively.

-

Thioether Formation: Thiolates are excellent nucleophiles and react efficiently to produce thioethers.

-

Carbon-Carbon Bond Formation: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can be alkylated to form new C-C bonds.

Reactivity Workflow Diagram

Caption: Nucleophilic substitution reactivity of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3]

This compound serves as a key intermediate for synthesizing libraries of novel compounds for biological screening. By utilizing the reactivity of the bromomethyl group, researchers can attach this isoxazole-containing fragment to various pharmacophores or linkers to explore structure-activity relationships (SAR). The presence of the bromine atom on the C-5 phenyl ring in some isoxazole derivatives has been shown to enhance antibacterial activity, suggesting that halogenated intermediates like the title compound are of particular interest.[1]

Safety, Handling, and Storage

-

Hazard Identification: Bromomethyl compounds are typically classified as irritants and lachrymators. They are alkylating agents and can be harmful if inhaled, ingested, or absorbed through the skin.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles to prevent decomposition.[5]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Conclusion

This compound is a strategically important synthetic intermediate. Its straightforward synthesis via 1,3-dipolar cycloaddition and the predictable reactivity of its bromomethyl group make it an attractive tool for synthetic chemists. For medicinal chemists and drug discovery professionals, it represents a valuable building block for the creation of novel isoxazole-containing molecules with the potential for a wide range of therapeutic applications. This guide provides the foundational knowledge to enable its safe and effective use in a research and development setting.

References

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

ResearchGate. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

ChemSynthesis. 5-(bromomethyl)-2-methyl-1,3-oxazole. [Link]

-

Beilstein Journals. Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa. [Link]

-

National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ResearchGate. (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

PubChem. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO3. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

ResearchGate. Biologically-active isoxazole-based drug molecules. [Link]

-

National Institutes of Health. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Zhurnal Prikladnoi Spektroskopii. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[5][10]Dioxepino[5,6-d][6][10]Oxazole Compound: an Experimental and Density Functional Theory Study. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

-

AVESİS. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... [Link]

-

ExportersIndia. 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). [Link]

-

Encyclopedia.pub. Synthesis of Pyrazolo pyrano oxazoles. [Link][Link])

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.vensel.org [pubs.vensel.org]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

The 3,5-Disubstituted Isoxazole Scaffold: Synthetic Versatility and Polypharmacological Profile

Executive Summary

The 3,5-disubstituted isoxazole ring is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic distribution and structural rigidity. Unlike its saturated isoxazoline counterpart, the aromatic isoxazole ring serves as a robust bioisostere for amide bonds and cis-stilbenes, offering enhanced metabolic stability and precise vectorization of substituents. This guide dissects the synthetic pathways and biological validation of these derivatives, focusing on their dual role as potent anti-inflammatory agents (COX-2/LOX inhibition) and tubulin-targeting anticancer therapeutics.

The Pharmacophore: Structural Logic

The efficacy of 3,5-disubstituted isoxazoles stems from their ability to position pharmacophores in a specific spatial arrangement that mimics the transition states of biological substrates.

-

Bioisosterism: The isoxazole ring acts as a non-classical bioisostere of the peptide bond (-CONH-), maintaining a similar planar geometry but with reduced hydrolytic susceptibility.

-

Dipolar Character: The electronegativity difference between Oxygen (3.5) and Nitrogen (3.[1]0) creates a permanent dipole, facilitating strong hydrogen bonding interactions—specifically with the Arg120 residue in COX-2 and the colchicine-binding site in tubulin.

-

Regiochemistry: The 3,5-substitution pattern (vs. 3,[1][2][3]4) is critical. It maximizes the distance between substituents, allowing the molecule to span large hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) and kinases.

Synthetic Architecture: Regioselective Construction

The primary challenge in isoxazole synthesis is controlling regioselectivity between the 3,5- and 3,4-isomers. The most robust method for generating the 3,5-isomer is the 1,3-Dipolar Cycloaddition of nitrile oxides with terminal alkynes.

Mechanism of Regiocontrol

Nitrile oxides are unstable 1,3-dipoles generated in situ. When reacted with terminal alkynes, steric hindrance favors the formation of the 3,5-disubstituted product. However, the use of copper(I) catalysis (similar to CuAAC click chemistry) can accelerate this reaction and ensure exclusive regioselectivity.

Figure 1: Regioselective synthesis pathway via 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ to prevent dimerization to furoxans.

Therapeutic Mechanisms & Biological Activity[4][5][6][7]

A. Anti-Inflammatory Activity (COX-2/LOX Dual Inhibition)

3,5-disubstituted isoxazoles are designed to fit the hydrophobic channel of the COX-2 enzyme.

-

Mechanism: The isoxazole ring positions a phenyl group (often at C-5) into the hydrophobic side pocket of COX-2, while a polar moiety at C-3 interacts with the hydrophilic entrance.

-

Key Insight: Derivatives containing a 3,4,5-trimethoxyphenyl moiety at the 5-position show superior selectivity for COX-2 over COX-1, reducing gastric side effects associated with traditional NSAIDs. This substitution pattern mimics the pharmacophore of Valdecoxib.

B. Anticancer Activity (Tubulin Polymerization Inhibition)

These derivatives function as Microtubule Destabilizing Agents (MDAs).

-

Mechanism: They bind to the Colchicine Binding Site on

-tubulin. The 3,5-disubstituted isoxazole acts as a rigid linker (replacing the cis-double bond of combretastatin A-4), maintaining the two aryl rings in the necessary twisted geometry to inhibit tubulin polymerization. -

Outcome: This leads to G2/M phase cell cycle arrest and subsequent apoptosis.

Figure 2: Dual pharmacological mechanism targeting COX-2 mediated inflammation and Tubulin dynamics.

Experimental Protocols

Protocol A: Synthesis via Chloramine-T Mediated Cycloaddition

Rationale: This method avoids the use of unstable acid chlorides and allows for the in situ generation of nitrile oxides under mild conditions, compatible with sensitive functional groups.

Materials:

-

Aldehyde precursor (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Terminal Alkyne (1.2 eq)

-

Chloramine-T trihydrate (1.5 eq)

-

Solvent: Ethanol/Water (1:1) or Methanol

Step-by-Step Methodology:

-

Oxime Formation: Dissolve the aldehyde in ethanol. Add hydroxylamine hydrochloride and sodium acetate. Stir at RT for 2 hours until TLC confirms conversion to aldoxime.

-

Chlorination/Cycloaddition: Dissolve the isolated aldoxime and the terminal alkyne in methanol.

-

Initiation: Add Chloramine-T portion-wise over 20 minutes. Critical: Do not add all at once to prevent an exotherm that favors furoxan dimerization.

-

Reflux: Heat the mixture to 60°C for 4–6 hours. The Chloramine-T converts the aldoxime to a nitrile oxide in situ, which immediately reacts with the alkyne.

-

Workup: Evaporate solvent, redissolve in ethyl acetate, wash with water and brine. Purify via column chromatography (Hexane:EtOAc).

Protocol B: In Vitro COX-2 Inhibition Assay

Rationale: To verify the anti-inflammatory potential, a colorimetric inhibitor screening assay is preferred over cell-based assays for initial hit validation.

Methodology:

-

Enzyme Prep: Use recombinant human COX-2.

-

Incubation: Incubate COX-2 with the test compound (concentration range 0.01–100

M) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 minutes at 37°C. -

Initiation: Add Arachidonic Acid (substrate).

-

Detection: Measure the peroxidase activity of COX-2 by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Calculation:

.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends extracted from key studies, highlighting the impact of C-3 and C-5 substitutions.

| Compound ID | C-3 Substituent | C-5 Substituent | Target | IC50 / Activity | Reference |

| Valdecoxib | Methyl | Benzenesulfonamide | COX-2 | 0.005 | [1] |

| Comp 2b | 3-methylthiophen-2-yl | 3,4,5-trimethoxyphenyl | COX-2 | 0.55 | [2] |

| Comp 6d | Tyrosol derivative | 4-chlorophenyl | Glioblastoma (U87) | 15.2 | [3] |

| Tubulin-Iso | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | Tubulin | 0.85 | [4] |

| Comp 3n | 4-fluorophenyl | 2-chlorophenyl | Prostate (PC-3) | 10 nM | [5] |

Data Interpretation:

-

COX-2 Selectivity: Bulky, lipophilic groups at C-5 (like trimethoxyphenyl) drastically improve COX-2 affinity.

-

Cytotoxicity: The presence of a 3,4,5-trimethoxy motif is also recurrent in potent tubulin inhibitors, suggesting a potential for overlapping toxicity if not carefully optimized for selectivity.

References

-

Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

-

Chandrappa, S., et al. (2015).[4] "3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer."[4] Inflammation.[4][5][6] Link

-

Kouakou, A., et al. (2021). "Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates." Bioorganic Chemistry. Link

-

Kaur, R., et al. (2023). "Development of tubulin polymerization inhibitors as anticancer agents." Expert Opinion on Therapeutic Patents. Link

-

Kumar, D., et al. (2009). "Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Oxazole Pharmacophore: Structural Versatility in Therapeutic Architecture

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic distribution, capability for hydrogen bonding, and aromatic stability allow it to serve as a robust bioisostere for amide bonds, esters, and unstable cis-stilbene configurations. This technical guide analyzes the therapeutic utility of substituted oxazoles, moving beyond basic descriptions to explore the structure-activity relationships (SAR) driving their efficacy in oncology, inflammation, and infectious disease.[3]

Part 1: The Pharmacophoric Advantage

Electronic Architecture & Bioisosterism

The oxazole ring is not merely a linker; it is a functional pharmacophore. Its planar structure and electron-rich nature allow for significant

-

Amide/Ester Bioisostere: The 1,3-oxazole ring effectively mimics the peptide bond (

) geometry but with superior metabolic stability against peptidases. The O1 atom mimics the carbonyl oxygen, while the N3 atom mimics the amide nitrogen, maintaining the hydrogen bond acceptor capability. -

The "Cis-Lock" Mechanism: In oncology, specifically with Combretastatin A-4 (CA-4) analogs, the oxazole ring replaces the unstable ethylene bridge. This "locks" the two aryl rings in the bioactive cis-orientation, preventing the spontaneous isomerization to the inactive trans-isoform that plagues stilbene-based drugs.

Structural Vectors for Optimization

The oxazole nucleus offers three distinct vectors for substitution, allowing precise tuning of physicochemical properties:

-

C2 Position: High susceptibility to nucleophilic attack if not substituted; ideal for introducing lipophilic aryl groups to engage hydrophobic pockets (e.g., COX enzyme channels).

-

C4 & C5 Positions: These positions allow for the construction of 2,4-, 2,5-, or 2,4,5-substituted systems. 2,5-disubstitution is particularly favored for maximizing conjugation length and planarity.

Figure 1: Pharmacophoric vectors of the oxazole ring.[2][4][5] The N3 position is critical for hydrogen bonding in kinase hinge regions, while C2/C5 substitutions drive hydrophobic interactions.

Part 2: Therapeutic Verticals

Oncology: The Tubulin "Cis-Lock"

One of the most potent applications of substituted oxazoles is in the design of Tubulin Polymerization Inhibitors . Natural stilbenes like Combretastatin A-4 (CA-4) are potent cytotoxic agents but suffer from chemical instability.

-

Mechanism: CA-4 analogs with a 2,5-diaryloxazole core bind to the colchicine site of

-tubulin. The oxazole ring rigidly holds the two phenyl rings in a configuration that mimics the cis-stilbene, inhibiting microtubule formation. -

Key Outcome: This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[6]

-

Data Insight: Indole-based oxazole analogs have demonstrated IC

values as low as 0.37

Inflammation: COX Inhibition (Oxaprozin)

Oxaprozin is a canonical example of a drug utilizing the oxazole scaffold.[2]

-

Structure: 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid.

-

Mechanism: It acts as a non-selective COX-1 and COX-2 inhibitor. The bulky diphenyl-oxazole moiety lodges into the hydrophobic channel of the cyclooxygenase enzyme, blocking the entry of arachidonic acid.

-

Pharmacokinetics: The oxazole ring contributes to its high plasma protein binding and long half-life (~50 hours), allowing for once-daily dosing [2].

Infectious Disease: Natural Product Scaffolds

Marine natural products like Bengazole A and Diazonamide A contain bis-oxazole units. These macrocyclic structures exhibit potent antifungal and antimitotic activities. The oxazole rings here serve as rigid spacers that pre-organize the macrocycle for binding to complex protein surfaces.

Part 3: Synthetic Architectures

To access these therapeutic agents, robust synthetic methods are required. The Robinson-Gabriel Synthesis remains the gold standard for generating 2,5-disubstituted oxazoles.

The Robinson-Gabriel Protocol

This reaction involves the cyclodehydration of 2-acylaminoketones.[7][8]

-

Classic Reagents: H

SO -

Modern Optimization: Use of Burgess Reagent or Wipf’s Protocol (PPh

/I

The Van Leusen Synthesis

For 2,4-disubstituted or 4,5-disubstituted oxazoles, the reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC) is preferred. This base-mediated cycloaddition is highly convergent and avoids the need for pre-functionalized acyclic precursors.

Part 4: Technical Protocol & Case Study

Objective: Synthesis and Evaluation of a 2,5-Diaryloxazole Tubulin Inhibitor.

Synthetic Workflow (Wipf Modification)

This protocol yields a 2,5-disubstituted oxazole from a

Reagents:

- -keto amide substrate (1.0 equiv)[4]

-

Triphenylphosphine (PPh

, 2.0 equiv) -

Iodine (I

, 2.0 equiv) -

Triethylamine (Et

N, 4.0 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the

-keto amide (e.g., N-(2-oxo-2-phenylethyl)benzamide) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. -

Activation: Add Et

N followed by PPh -

Cyclization: Cool the solution to 0°C. Add I

portion-wise over 15 minutes. The solution will turn dark. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the amide.

-

Workup: Quench with saturated aqueous Na

S -

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash column chromatography on silica gel.

Validation Criteria:

-

H NMR: Appearance of the sharp singlet for the oxazole C4-H proton (typically

-

MS: Molecular ion peak [M+H]

.

Biological Assay: Tubulin Polymerization Inhibition

To verify the mechanism of the synthesized oxazole.[3]

Protocol:

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9). -

Setup: Prepare a 96-well plate at 4°C. Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 10

M). Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control). -

Initiation: Add cold tubulin solution (3 mg/mL) containing GTP to the wells.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot Absorbance vs. Time.

-

Normal Polymerization: Sigmoidal curve (Lag, Growth, Plateau).

-

Inhibition: Flattened curve (reduced V

and final absorbance).

-

Figure 2: Workflow for the in vitro Tubulin Polymerization Assay.

Part 5: Future Outlook

The future of substituted oxazoles lies in Targeted Protein Degradation (TPD) . The oxazole ring is increasingly used as a rigid, non-cleavable linker in PROTACs (Proteolysis Targeting Chimeras). Its defined geometry allows for precise orientation between the E3 ligase ligand and the target protein ligand, a critical factor in ternary complex formation. Furthermore, "Click-like" syntheses of oxazoles (e.g., copper-catalyzed cyclizations) are enabling the rapid generation of DNA-encoded libraries (DELs) for high-throughput screening.

References

-

Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. Source: PubMed Central (PMC). URL:[Link]

-

Oxaprozin - Mechanism, Indication, and Dosing. Source: Pediatric Oncall / Drug Index. URL:[Link]

-

Robinson–Gabriel Synthesis: Mechanisms and Modifications. Source: Wikipedia (Validated against SynArchive). URL:[Link][4]

-

Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors (Tafamidis Context). Source: ResearchGate.[9] URL:[Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents. Source: Bentham Science / PubMed. URL:[Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combretastatin linked 1,3,4-oxadiazole conjugates as a Potent Tubulin Polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

CAS Number: 129135-66-6 Formula: C₁₁H₁₀BrNO Molecular Weight: 252.11 g/mol [1][2]

Executive Summary & Chemical Identity

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Belonging to the 3,5-disubstituted isoxazole class, it features a labile bromomethyl group at the C5 position and a lipophilic p-tolyl moiety at the C3 position.

This compound serves as a critical electrophilic intermediate for introducing the 3-(4-methylphenyl)isoxazol-5-yl-methyl motif into drug scaffolds. Its structural integrity allows it to function as a bioisostere for benzyl or benzoyl groups in enzyme inhibitors, particularly in the development of COX-2 inhibitors and tubulin polymerization antagonists.

Physicochemical Profile

| Property | Specification |

| CAS Number | 129135-66-6 |

| IUPAC Name | 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole |

| SMILES | Cc1ccc(cc1)C2=NOC(CBr)=C2 |

| Physical State | Solid (Low-melting crystalline solid) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Reactivity | High electrophilicity at C5-CH₂Br; Stable aromatic core |

Synthesis & Production Protocols

The most robust and regioselective synthesis of this compound utilizes a [3+2] dipolar cycloaddition between a nitrile oxide intermediate and propargyl bromide. This route avoids the regioselectivity issues often encountered during the direct bromination of 3,5-dimethylisoxazole.

Core Reaction Logic

-

Precursor Formation: 4-Methylbenzaldehyde is converted to its oxime.

-

In-Situ Activation: The oxime is chlorinated (using NCS or Chloramine-T) to form the hydroximoyl chloride.

-

Cycloaddition: Base-mediated dehydrohalogenation generates the transient 4-methylbenzonitrile oxide , which undergoes regioselective cycloaddition with propargyl bromide .

Experimental Protocol (Standardized)

-

Reagents: 4-Methylbenzaldehyde oxime (1.0 eq), Propargyl bromide (1.2 eq), Chloramine-T (1.1 eq), Triethylamine (Et₃N, 1.2 eq), Ethanol/Water (1:1) or DCM.

-

Conditions: Ambient temperature, Inert atmosphere (N₂).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methylbenzaldehyde oxime (10 mmol) in ethanol (20 mL).

-

Oxidation: Add Chloramine-T trihydrate (11 mmol) portion-wise over 15 minutes. Stir for 30 minutes to ensure formation of the hydroximoyl chloride intermediate.

-

Cycloaddition: Add propargyl bromide (12 mmol) to the reaction mixture.

-

Base Addition: Dropwise add Et₃N (12 mmol) over 1 hour. Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan side products.

-

Workup: Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL). Wash organics with brine, dry over MgSO₄, and concentrate.[3]

-

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography (eluent: 5-10% EtOAc in Hexanes).

Reaction Mechanism Visualization

Figure 1: Synthetic pathway via [3+2] dipolar cycloaddition of in-situ generated nitrile oxide.[4][3]

Synthetic Utility & Reactivity

The synthetic value of CAS 129135-66-6 lies in the high reactivity of the bromomethyl group towards nucleophiles, enabling the rapid construction of complex molecular architectures.

Key Transformations

-

N-Alkylation (Amination): Reaction with primary or secondary amines yields aminomethyl-isoxazoles . This is a standard approach for generating libraries of kinase inhibitors.

-

O-Alkylation (Etherification): Reaction with phenols or alcohols (using K₂CO₃/DMF) creates ether linkages, often used to couple the isoxazole core to chromone or coumarin scaffolds.

-

S-Alkylation: Reaction with thiols generates thioethers, which can be further oxidized to sulfones.

Reactivity Landscape

Figure 2: Divergent synthesis capabilities via Nucleophilic Substitution (SN2).

Applications in Drug Discovery

The 3-(p-tolyl)isoxazole motif is a privileged structure in medicinal chemistry, often mimicking the spatial and electronic properties of biaryl systems found in NSAIDs and kinase inhibitors.

-

Tubulin Polymerization Inhibitors: Derivatives synthesized by coupling this bromide with 7-hydroxyflavanones have demonstrated significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization. The isoxazole ring acts as a rigid linker that positions the flavanone and tolyl groups for optimal binding in the colchicine site [1].

-

COX-2 Inhibition: The 3,4-diaryl or 3,5-diaryl isoxazole template is foundational to Coxib-class drugs (e.g., Valdecoxib). This bromomethyl intermediate allows for the exploration of the "5-position" space, modifying solubility and metabolic stability profiles of COX-2 candidates.

-

Antimicrobial Agents: Coupling with benzimidazoles or other heterocycles via the methylene bridge yields compounds with potent broad-spectrum antibacterial activity [2].

Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: The bromomethyl functionality makes this compound a potent eye and respiratory irritant.

-

Skin Corrosive: Direct contact can cause chemical burns.

-

Sensitizer: Potential for allergic skin reactions upon repeated exposure.

Operational Safety:

-

Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), chemical safety goggles, and a lab coat.

-

Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Br bond can occur over time).

-

Spill Management: Quench spills with dilute aqueous sodium thiosulfate to neutralize alkylating potential before cleanup.

References

-

Bhanu, P. A., et al. (2020). "Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents." ResearchGate.

-

Desai, N. C., et al. (2021). "Synthesis and molecular docking study of pyrazole clubbed oxazole as antibacterial agents." Molecular Diversity.

-

Accela ChemBio. (2023).[1][5] "Product Data: 5-(Bromomethyl)-3-(p-tolyl)isoxazole (CAS 129135-66-6)."[1][5][4][6][7] AccelaChem.

-

Royal Society of Chemistry. (2014). "Synthesis of trifluoromethylated isoxazoles and their elaboration." RSC Advances.

Sources

- 1. 129135-66-6,5-BROMOMETHYL-3-P-TOLYL-ISOXAZOLE-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 129135-66-6,5-BROMOMETHYL-3-P-TOLYL-ISOXAZOLE-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. 891647-25-9,N-[1-(aminomethyl)-1-ethylpropyl]-N,N-dimethylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 196877-76-6|5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole|BLD Pharm [bldpharm.com]

- 7. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole in Nucleophilic Substitution Reactions

Introduction: A Versatile Building Block for Medicinal Chemistry and Materials Science

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a key heterocyclic building block of significant interest to researchers in drug discovery and materials science. The inherent reactivity of the bromomethyl group, coupled with the stable and biologically relevant 3-aryl-1,2-oxazole core, renders this compound a versatile reagent for the synthesis of a diverse array of functionalized molecules. The 1,2-oxazole (or isoxazole) moiety is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The ability to readily introduce various functionalities at the 5-position via nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel chemical entities with tailored properties.

This technical guide provides a comprehensive overview of the synthesis and application of this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its reactions with a range of O-, N-, S-, and C-nucleophiles.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the construction of the 1,2-oxazole ring, followed by the selective bromination of the 5-methyl group.

Step 1: Synthesis of 5-Methyl-3-(4-methylphenyl)-1,2-oxazole

The formation of the 3,5-disubstituted isoxazole core can be accomplished through the reaction of a chalcone precursor with hydroxylamine. This method provides a reliable route to the desired 5-methyl-3-(4-methylphenyl)-1,2-oxazole.

Caption: Synthesis of the isoxazole core.

Protocol 1: Synthesis of 5-Methyl-3-(4-methylphenyl)-1,2-oxazole

-

To a solution of 1-(4-methylphenyl)but-2-en-1-one (1.0 equiv.) in ethanol, add hydroxylamine hydrochloride (1.2 equiv.) and sodium bicarbonate (1.5 equiv.).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-(4-methylphenyl)-1,2-oxazole.

Step 2: Radical Bromination of 5-Methyl-3-(4-methylphenyl)-1,2-oxazole

The benzylic methyl group at the 5-position of the isoxazole ring is susceptible to free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds with high selectivity for the methyl group, leaving the aryl and isoxazole rings intact.

Caption: Selective bromination of the 5-methyl group.

Protocol 2: Synthesis of this compound [1][2]

-

Dissolve 5-methyl-3-(4-methylphenyl)-1,2-oxazole (1.0 equiv.) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux under inert atmosphere and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain pure this compound.

Mechanism of Nucleophilic Substitution

The high reactivity of this compound in nucleophilic substitution reactions is attributed to the excellent leaving group ability of the bromide ion and the stability of the resulting carbocation intermediate, which is benzylic in nature and further stabilized by the electron-withdrawing isoxazole ring. The reaction typically proceeds via an SN2 mechanism, involving a backside attack of the nucleophile on the carbon atom bearing the bromine atom.

Caption: Generalized SN2 reaction pathway.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed procedures for the reaction of this compound with various classes of nucleophiles.

O-Nucleophiles: Williamson Ether Synthesis

The reaction with phenols and alkoxides provides a straightforward route to the corresponding ethers, which are valuable motifs in medicinal chemistry. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 3: Synthesis of 5-(Phenoxymethyl)-3-(4-methylphenyl)-1,2-oxazole

-

To a solution of phenol (1.1 equiv.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equiv.).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add a solution of this compound (1.0 equiv.) in the same solvent.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the desired ether.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 6 | ~85 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 5 | ~90 |

| Sodium Ethoxide | - | Ethanol | Reflux | 4 | ~92 |

N-Nucleophiles: Amination Reactions

The reaction with primary and secondary amines readily affords the corresponding substituted aminomethyl derivatives, which are important for introducing basic centers and hydrogen bond donors/acceptors into the molecule.

Protocol 4: Synthesis of N-((3-(4-methylphenyl)-1,2-oxazol-5-yl)methyl)piperidine

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like acetonitrile or THF.

-

Add piperidine (2.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Et₃N | Acetonitrile | 40 | 8 | ~88 |

| Aniline | K₂CO₃ | DMF | 60 | 12 | ~75 |

| Morpholine | Et₃N | THF | RT | 12 | ~91 |

S-Nucleophiles: Thioether Synthesis

Thiols and thiophenols are excellent nucleophiles and react efficiently with this compound to form thioethers. These sulfur-containing compounds often exhibit interesting biological properties.

Protocol 5: Synthesis of 5-((Phenylthio)methyl)-3-(4-methylphenyl)-1,2-oxazole

-

To a solution of thiophenol (1.1 equiv.) in ethanol, add a base such as sodium ethoxide (1.1 equiv.) to generate the thiophenoxide in situ.

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 equiv.) in ethanol.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaOEt | Ethanol | RT | 3 | ~95 |

| Sodium thiomethoxide | - | Methanol | RT | 2 | ~93 |

| 4-Chlorothiophenol | K₂CO₃ | Acetonitrile | 50 | 4 | ~90 |

C-Nucleophiles: Malonic Ester Synthesis

For the formation of new carbon-carbon bonds, carbanions derived from active methylene compounds like diethyl malonate are effective nucleophiles. This reaction allows for the extension of the carbon chain and further functionalization.

Protocol 6: Synthesis of Diethyl 2-((3-(4-methylphenyl)-1,2-oxazol-5-yl)methyl)malonate [3]

-

In a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) to anhydrous THF.

-

Cool the suspension to 0 °C and add diethyl malonate (1.1 equiv.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of this compound (1.0 equiv.) in anhydrous THF.

-

Stir the reaction at room temperature or with gentle heating and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl malonate | NaH | THF | RT | 12 | ~80 |

| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 8 | ~78 |

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like NaH. Increasing the reaction temperature or time may also improve conversion. The purity of the starting this compound is crucial; impurities can lead to side reactions.

-

Side Reactions: In the case of ambident nucleophiles (e.g., enolates), a mixture of C- and O-alkylation products may be observed. The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor O-alkylation, while polar protic solvents favor C-alkylation.

-

Reaction Monitoring: TLC is an effective tool for monitoring the progress of these reactions. A suitable eluent system should be developed to clearly separate the starting material, product, and any potential byproducts.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. Its facile preparation and predictable reactivity in nucleophilic substitution reactions make it an attractive tool for medicinal chemists and materials scientists. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in diverse research and development endeavors.

References

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

-

University of Toronto. The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]

- Google Patents. Method for preparing 5-substituted oxazoles.

-

ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

-

ResearchGate. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). [Link]

- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]

-

PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

VNU University of Science. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. (2021). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

ResearchGate. Thiol alkylations via nucleophilic substitution reactions. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

ResearchGate. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

- Google Patents.

-

International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Biological Evaluation of Some Novel Substituted 1, 3, 4 –Aryl Oxadiazole Derivatives. [Link]

-

L.S. College, Muzaffarpur. Malonic ester synthesis. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

Sources

Application Note: Derivatization of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole for High-Throughput Library Generation

Executive Summary

This guide details the strategic derivatization of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole , a high-value scaffold for medicinal chemistry. The 3,5-disubstituted isoxazole core is a privileged structure found in various FDA-approved therapeutics, including COX-2 inhibitors (Valdecoxib) and immunomodulators (Leflunomide metabolites).

The presence of the 5-bromomethyl "warhead" transforms this stable heterocycle into a potent electrophile, enabling rapid diversification via

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule consists of three distinct pharmacophoric domains:

-

The Isoxazole Core: A bioisostere for amide and ester bonds, providing metabolic stability and rigid geometry.

-

The 3-(p-Tolyl) Group: A hydrophobic moiety that targets lipophilic pockets (e.g., the COX-2 hydrophobic channel).

-

The 5-Bromomethyl Group: An activated alkyl halide. The electron-deficient nature of the isoxazole ring enhances the electrophilicity of the methylene carbon, making it highly reactive toward amines, thiols, and alkoxides.

Stability & Handling (Critical)

-

Lachrymator Warning: Like many benzylic-type halides, this compound is a potent lachrymator and skin irritant. All handling must occur in a functioning fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis to the corresponding alcohol.

Experimental Workflows

Strategic Derivatization Map

The following diagram illustrates the primary synthetic pathways available for this scaffold.

Caption: Synthetic divergence from the 5-bromomethyl isoxazole core. Blue: Starting Material; Green: Primary Library Products; Red: Secondary Diversity via Click Chemistry.

Protocol A: High-Throughput Amination (N-Alkylation)

Objective: Synthesis of tertiary amines to improve aqueous solubility and explore basic centers for receptor interaction.

Reagents:

-

Substrate: 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole (1.0 equiv)

-

Nucleophile: Secondary amine (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (for non-nucleophilic bases) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the amine (0.24 mmol) in 1.0 mL of anhydrous ACN.

-

Activation: Add

(0.40 mmol). Stir at Room Temperature (RT) for 10 minutes to deprotonate any salts if using amine hydrochlorides. -

Addition: Add 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole (0.20 mmol) dissolved in 0.5 mL ACN dropwise.

-

Expert Note: Dropwise addition prevents localized high concentrations, reducing the risk of over-alkylation if using primary amines (though secondary amines are preferred here).

-

-

Reaction: Seal the vial and stir at 60°C for 2-4 hours . Monitor by LCMS.

-

Endpoint: Disappearance of bromide starting material (m/z ~252/254) and appearance of product mass.

-

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate under vacuum.[1]

-

Purification: The crude is often clean enough for initial screening. If necessary, purify via preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid).

-

Protocol B: Etherification (Williamson Ether Synthesis)

Objective: Targeting hydrophobic pockets (e.g., COX-2) by attaching lipophilic phenols.

Reagents:

-

Substrate: 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv - strictly anhydrous) -

Solvent: DMF or Acetone

Step-by-Step Procedure:

-

Deprotonation: In a dry vial, dissolve the phenol (0.22 mmol) in DMF (1.0 mL). Add

(0.30 mmol) and stir at RT for 15 minutes.-

Why Cesium? The larger cation size improves the solubility of the phenoxide anion in organic solvents, accelerating the

rate.

-

-

Coupling: Add the bromide scaffold (0.20 mmol) in one portion.

-

Reaction: Stir at RT for 4-12 hours . Heating (50°C) may be required for electron-rich (less acidic) phenols.

-

Quench: Dilute with water (3 mL) and extract with Ethyl Acetate (3 x 2 mL).

-

Validation: Check NMR for the shift of the methylene protons (

-Isoxazole) typically appearing around

Analytical Data & QC Standards

When characterizing the library, use the following reference data for the core scaffold to confirm structural integrity.

| Property | Value / Characteristic | Note |

| Molecular Weight | 252.11 g/mol | Distinctive Br isotopic pattern (1:1 doublet) in MS. |

| 1H NMR (CDCl3) | Methyl group on the phenyl ring. | |

| 1H NMR (CDCl3) | Diagnostic Signal. This singlet disappears/shifts upon substitution. | |

| 1H NMR (CDCl3) | Characteristic aromatic proton of the isoxazole ring. | |

| LCMS | [M+H]+ 252/254 | Monitor for loss of Br pattern in product. |

Applications in Drug Discovery[2][3][4][5][6][7]

Structure-Activity Relationship (SAR) Logic

-

Anti-Inflammatory (COX-2): The 3,4-diaryl isoxazole is the classic pharmacophore (e.g., Valdecoxib). The 3-(4-methylphenyl) group mimics the p-tolyl moiety of Celecoxib. Derivatizing the 5-position allows for probing the "side pocket" of the COX-2 enzyme.

-

Anticancer (Tubulin): 3,5-Disubstituted isoxazoles have shown efficacy in disrupting tubulin polymerization. Bulky ethers at the 5-position can enhance potency against MCF-7 (breast cancer) lines [1, 4].

-

Bioisosterism: The isoxazole ring is a stable bioisostere for the amide bond (-CONH-), offering improved metabolic stability against peptidases.

"Click" Chemistry Extension

For ultra-high-throughput screening (uHTS), convert the bromide to an azide:

-

React bromide with

in DMSO (RT, 2h). -

Isolate the potentially explosive azide with care (keep in solution).

-

Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a library of terminal alkynes to generate bis-heterocyclic architectures [6].

References

-

Chem-Impex. 5-(4-Methylphenyl)isoxazole - Application Note. Retrieved from

-